molecular formula C19H24BrNO2 B2643206 3-bromo-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide CAS No. 1797716-98-3

3-bromo-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide

Cat. No.: B2643206
CAS No.: 1797716-98-3
M. Wt: 378.31
InChI Key: BFSMXAYFAGSBKR-UHFFFAOYSA-N
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Description

3-bromo-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of compounds known as adamantanes and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

Potential Antipsychotic Agents

The compound (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (6) and its analogs have been synthesized and evaluated for their antidopaminergic properties and inhibition of apomorphine-induced behavioral responses. Specifically, compound 6 demonstrated a preference for inhibiting hyperactivity, indicating a lower tendency to induce extrapyramidal side effects at antipsychotically effective doses. This makes it suitable for investigating dopamine D-2 mediated responses and for receptor binding studies both in vitro and in vivo (Högberg et al., 1990).

Photodynamic Therapy Applications

Zinc Phthalocyanine with Benzenesulfonamide Derivative Groups

A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base has been synthesized. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it highly suitable as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat & Öztürk, 2020).

Organic Synthesis and Chemical Reactions

Brominated Benzolactone/lactam Reactions

Brominated benzolactone/lactam compounds have been studied in reactions with 4-methoxythiobenzamide and thiourea under mildly basic conditions, showcasing various outcomes based on the reactants, such as the Eschenmoser coupling reaction and other ring transformations or dimerization mechanisms. This research aids in understanding the reaction mechanisms involving the formation and base-catalyzed decomposition of α-thioiminium or isothiouronium salts (Kammel et al., 2015).

Synthesis Methods and Chemical Analysis

Practical Synthesis of CCR5 Antagonist

An effective synthesis method has been developed for a CCR5 antagonist, showcasing a novel and cost-effective approach without the need for chromatographic purification. This contributes to the pharmacological field, particularly in the context of HIV treatment where CCR5 antagonists play a crucial role (Ikemoto et al., 2005).

Properties

IUPAC Name

3-bromo-N-[(2-methoxy-2-adamantyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO2/c1-23-19(11-21-18(22)14-3-2-4-17(20)10-14)15-6-12-5-13(8-15)9-16(19)7-12/h2-4,10,12-13,15-16H,5-9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSMXAYFAGSBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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